molecular formula C16H22O8S B1140968 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside CAS No. 103930-42-3

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside

Cat. No.: B1140968
CAS No.: 103930-42-3
M. Wt: 374.41
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside is a carbohydrate derivative that features both acetyl and toluenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside typically involves the selective functionalization of carbohydrate polyols. One common method includes the use of catalytic dibutyltin oxide and tetrabutylammonium bromide under solvent-free conditions. The reaction is carried out at 75°C with a moderate excess of N,N-diisopropylethylamine and toluenesulfonyl chloride . This method is advantageous due to its simplicity, cost-effectiveness, and reduced reaction times.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside can undergo various chemical reactions, including:

    Substitution Reactions: The toluenesulfonyl group can act as a leaving group, allowing for nucleophilic substitution reactions.

    Acetylation and Deacetylation: The acetyl group can be added or removed under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Deacetylation: Acidic or basic hydrolysis using reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fucosides, while acetylation and deacetylation will modify the acetyl group.

Scientific Research Applications

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex carbohydrate derivatives.

    Biological Studies: Investigated for its potential role in modifying biological molecules and studying carbohydrate-protein interactions.

    Medicinal Chemistry: Explored for its potential in drug development, particularly in the design of glycomimetics and other bioactive compounds.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside primarily involves its ability to act as a reactive intermediate. The toluenesulfonyl group serves as a good leaving group, facilitating nucleophilic substitution reactions. The acetyl group can also participate in various chemical transformations, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    3-O-(4-Toluenesulfonyl)-L-fucoside: Lacks the acetyl group, making it less versatile in certain reactions.

    2-O-acetyl-L-methylfucoside: Lacks the toluenesulfonyl group, reducing its reactivity in nucleophilic substitution reactions.

Uniqueness

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside is unique due to the presence of both the toluenesulfonyl and acetyl groups. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that lack one of these groups.

Properties

IUPAC Name

[5-hydroxy-2-methoxy-6-methyl-4-(4-methylphenyl)sulfonyloxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O8S/c1-9-5-7-12(8-6-9)25(19,20)24-14-13(18)10(2)22-16(21-4)15(14)23-11(3)17/h5-8,10,13-16,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWIFFZBWFOWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)OC(=O)C)OS(=O)(=O)C2=CC=C(C=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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